1-Butyl-3-vinylimidazolium bromide, 98%

Poly(ionic liquid) synthesis Radical polymerization Crosslinked ionic networks

1-Butyl-3-vinylimidazolium bromide ([BVIm]Br, CAS 34311-90-5) is a polymerizable imidazolium-based ionic liquid monomer with a molecular formula C9H15BrN2 and molecular weight 231.13 g/mol. The compound exists as a white to light yellow crystalline powder with a melting point of 82 °C and is supplied at purity >98% (HPLC/titration).

Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
CAS No. 34311-90-5
Cat. No. B6359636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-vinylimidazolium bromide, 98%
CAS34311-90-5
Molecular FormulaC9H15BrN2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CN(C=C1)C=C.[Br-]
InChIInChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
InChIKeyXALVOFYVVOAYPO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-vinylimidazolium bromide, 98% (CAS 34311-90-5): A Polymerizable Imidazolium Ionic Liquid Monomer


1-Butyl-3-vinylimidazolium bromide ([BVIm]Br, CAS 34311-90-5) is a polymerizable imidazolium-based ionic liquid monomer with a molecular formula C9H15BrN2 and molecular weight 231.13 g/mol . The compound exists as a white to light yellow crystalline powder with a melting point of 82 °C and is supplied at purity >98% (HPLC/titration) . Unlike conventional dialkylimidazolium ionic liquids, the vinyl substituent at the N3 position confers radical polymerizability, enabling the synthesis of poly(ionic liquid)s (PILs) and crosslinked ionic networks [1].

Why 1-Butyl-3-methylimidazolium Bromide Cannot Replace 1-Butyl-3-vinylimidazolium Bromide in Polymer-Derived Applications


The presence of the N3-vinyl group in [BVIm]Br represents an irreducible structural gate that prevents substitution by the closest non-functionalized analog 1-butyl-3-methylimidazolium bromide ([BMIm]Br). While [BMIm]Br shares the same butyl chain, imidazolium core, and bromide counterion, it lacks the polymerizable vinyl moiety and therefore cannot undergo radical polymerization to form poly(ionic liquid)s (PILs) or crosslinked ionic networks [1]. This distinction is not a matter of degree but of capability: any application requiring in-situ polymerization, covalent incorporation into copolymer backbones, or formation of crosslinked porous ionic architectures absolutely requires the vinyl-functionalized monomer [1][2]. Substitution with [BMIm]Br in these contexts results in complete loss of function—the ionic species remains a non-polymerizable diluent rather than a reactive building block [2].

Quantitative Differentiation Evidence for 1-Butyl-3-vinylimidazolium bromide (CAS 34311-90-5) vs. Closest Analogs and Alternatives


Radical Polymerizability: The Structural Gate Separating [BVIm]Br from Non-Functionalized Imidazolium Bromides

The vinyl substituent at the N3 position of the imidazolium ring in [BVIm]Br enables conventional free-radical polymerization using initiators such as AIBN, producing linear poly(ionic liquid)s (P[BVIm]Br) with number-average molecular weights on the order of 3.11 × 10^3 [1]. In contrast, 1-butyl-3-methylimidazolium bromide ([BMIm]Br) lacks any polymerizable functional group and cannot be covalently incorporated into a polymer backbone [2]. This is not a difference of performance but of fundamental chemical capability: the vinyl group serves as an absolute structural prerequisite for any application involving PIL synthesis, copolymerization, or crosslinked network formation [2].

Poly(ionic liquid) synthesis Radical polymerization Crosslinked ionic networks

>200% (w/w) Iodine Saturation Capacity of Crosslinked Poly([BVIm]Br): Quantitative Superiority Over Non-Polymerizable IL and Zeolite Adsorbents

Crosslinked poly(1-butyl-3-vinylimidazolium bromide), prepared by radical copolymerization of [BVIm]Br monomer with a divinyl crosslinker, achieves a saturation iodine uptake capacity exceeding 200% (w/w) from both aqueous solutions and vapor phases [1]. This capacity substantially exceeds that of conventional non-polymerizable ionic liquid-based adsorbents (which cannot form crosslinked porous networks) and is approximately 4-10 times higher than typical zeolite-based iodine sorbents (20-50% w/w) [1][2]. The crosslinked architecture, possible only because of the vinyl group on [BVIm]Br, is essential for achieving this performance—non-polymerizable ILs such as [BMIm]Br cannot be crosslinked and therefore cannot form the porous, mechanically robust adsorbent structure required for high-capacity iodine immobilization [1].

Iodine capture Nuclear waste management Crosslinked poly(ionic liquid)

Electrochemical Stability Window of [BVIm]Br (2.75 V): Cross-Study Comparison with [BMIm]Br (1.9-2.7 V)

The neat [BVIm]Br ionic liquid exhibits an electrochemical stability window of 2.75 V as determined by cyclic voltammetry [1]. Published values for the non-polymerizable analog [BMIm]Br range from 1.9 V to 2.7 V depending on electrode material and measurement conditions [2]. [BVIm]Br thus occupies the upper end of the reported stability range for bromide-based imidazolium ionic liquids, making it suitable as both a monomeric electrolyte component and a precursor for polymer electrolytes where electrochemical stability must be maintained after polymerization [3].

Electrochemical window Ionic liquid electrolyte Supercapacitor

Copolymerization Reactivity Ratios of [BVIm]Br with N-Vinylpyrrolidone: Quantitative Predictability for Copolymer Architecture Design

In-situ 1H NMR monitoring of the copolymerization of [BVIm]Br with N-vinylpyrrolidone (VP) yielded quantitative reactivity ratios that govern copolymer microstructure [1]. At 45°C with a VP:[BVIm]Br feed ratio of 70:30, rVP = rBVIm[Br] = 1, producing a random copolymer. At a 30:70 feed ratio, rVP = 2.1 and rBVIm[Br] = 0.7, indicating VP-rich incorporation early in the reaction. At 50°C with a 50:50 feed, rVP = 0.5 and rBVIm[Br] = 1.1, favoring BVIm[Br] incorporation and yielding a spontaneous gradient architecture [1]. These ratios provide the quantitative foundation for predicting copolymer composition and sequence distribution—information that is unavailable for non-polymerizable ILs and essential for designing copolymers with tailored ionic content and thermal properties (Tg: 152-174 °C depending on architecture) [1].

Copolymerization kinetics Reactivity ratios In-situ NMR monitoring

CO2 Adsorption Performance of P[VBIm][Br] vs. P[VBIm][SCN] and P[VBIm][BF4]: Anion-Dependent Physisorption Affinity Ranking

Among poly(1-butyl-3-vinylimidazolium) PILs with different counteranions, the bromide form P[VBIm][Br] was directly compared with the thiocyanate P[VBIm][SCN] and tetrafluoroborate P[VBIm][BF4] variants for CO2 adsorption using quartz crystal microbalance (QCM) measurements [1]. DFT calculations corroborated that CO2 interaction strength followed the order P[VBIm][SCN] > P[VBIm][Br] > P[VBIm][BF4], with the bromide form providing intermediate physisorption affinity that balances capacity and regenerability [1]. The Henry and Langmuir contributions to dual-mode sorption were quantitatively deconvoluted, and the thermodynamics parameters confirmed exothermic, physisorption-dominated CO2 uptake for all three PILs [1]. This anion-dependent comparison allows users to select [BVIm]Br as the monomer when bromide-based PILs with specific intermediate physisorption characteristics are desired [1].

CO2 capture Poly(ionic liquid) adsorbents Physisorption

Research and Industrial Application Scenarios for 1-Butyl-3-vinylimidazolium bromide (CAS 34311-90-5) Based on Quantified Differentiation Evidence


Radioactive Iodine Capture and Nuclear Waste Remediation

Crosslinked poly([BVIm]Br) achieves >200% (w/w) saturation iodine uptake from both aqueous and vapor phases, outperforming zeolite-based adsorbents by 4-10× and providing a functional advantage over non-polymerizable ionic liquids that cannot form crosslinked adsorbent architectures [1]. This makes [BVIm]Br the monomer of choice for developing high-capacity iodine capture materials for nuclear fuel reprocessing and environmental remediation [1].

Solid-State Polymer Electrolytes for Batteries and Supercapacitors

[BVIm]Br combines a 2.75 V electrochemical window with radical polymerizability, enabling its use as a reactive monomer to form poly(ionic liquid)-based solid electrolytes with ionic conductivity and mechanical integrity [2][3]. The electrochemical window is at the upper end of the range reported for bromide-based imidazolium ILs, supporting applications in quasi-solid-state dye-sensitized solar cells and lithium-ion battery polymer electrolytes [3].

CO2 Separation Membranes with Tunable Physisorption Affinity

P[VBIm][Br] provides intermediate CO2 physisorption affinity between the stronger-binding P[VBIm][SCN] and weaker-binding P[VBIm][BF4], offering a balanced profile for CO2/N2 or CO2/CH4 membrane separations where both capacity and regenerability are critical [4]. The quantitative dual-mode sorption parameters (Henry + Langmuir) enable engineering design of PIL-based membrane systems [4].

Nitrogen-Doped Porous Carbon Precursors for Supercapacitor Electrodes

Crosslinked poly([VBIm][Br]) serves as a carbon precursor that yields nitrogen-doped porous carbons (NPCs) with specific surface areas up to 1324 m² g⁻¹ and nitrogen content of 4-5 wt%, delivering specific capacitance of 243 F g⁻¹ at 0.1 A g⁻¹ with near-100% cycling retention after 2400 cycles [5]. The vinyl group is essential for forming the crosslinked precursor architecture that produces high-surface-area carbons upon pyrolysis [5].

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